molecular formula C21H19NO4 B5179395 2-[(2-Methyl-5-phenylfuran-3-carbonyl)amino]-3-phenylpropanoic acid

2-[(2-Methyl-5-phenylfuran-3-carbonyl)amino]-3-phenylpropanoic acid

Cat. No.: B5179395
M. Wt: 349.4 g/mol
InChI Key: BSTWUJDKFASTAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-Methyl-5-phenylfuran-3-carbonyl)amino]-3-phenylpropanoic acid is a complex organic compound that features a furan ring substituted with a methyl and phenyl group, an amide linkage, and a phenylpropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Methyl-5-phenylfuran-3-carbonyl)amino]-3-phenylpropanoic acid typically involves multiple steps. One common method starts with the preparation of 2-Methyl-5-phenylfuran-3-carbonyl chloride, which is then reacted with an appropriate amine to form the amide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methyl-5-phenylfuran-3-carbonyl)amino]-3-phenylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Furanones and carboxylic acids.

    Reduction: Alcohols and amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2-[(2-Methyl-5-phenylfuran-3-carbonyl)amino]-3-phenylpropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use as a probe to study enzyme interactions due to its unique structure.

    Medicine: Investigated for its potential as a drug candidate due to its ability to interact with biological targets.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 2-[(2-Methyl-5-phenylfuran-3-carbonyl)amino]-3-phenylpropanoic acid exerts its effects is largely dependent on its interaction with molecular targets. The furan ring and phenyl groups can participate in π-π stacking interactions, while the amide linkage can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-Methyl-5-phenylfuran-3-carbonyl)amino]-3-phenylpropanoic acid is unique due to its combination of a furan ring, amide linkage, and phenylpropanoic acid moiety. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

2-[(2-methyl-5-phenylfuran-3-carbonyl)amino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO4/c1-14-17(13-19(26-14)16-10-6-3-7-11-16)20(23)22-18(21(24)25)12-15-8-4-2-5-9-15/h2-11,13,18H,12H2,1H3,(H,22,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSTWUJDKFASTAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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